3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile
Overview
Description
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile is an organic compound that features a unique combination of functional groups, including a dimethylamino group, a fluorobenzoyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorobenzoyl chloride and dimethylamine.
Formation of Intermediate: The 3-fluorobenzoyl chloride is reacted with dimethylamine to form 3-(dimethylamino)-3-fluorobenzoyl chloride.
Acrylonitrile Addition: The intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the creation of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzoyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(Dimethylamino)-2-(3-bromobenzoyl)acrylonitrile: Bromine atom replacing the fluorine.
3-(Dimethylamino)-2-(3-iodobenzoyl)acrylonitrile: Iodine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical environments compared to its halogenated counterparts.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-4-3-5-11(13)6-9/h3-6,8H,1-2H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYUVIOCOLGKQ-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562893 | |
Record name | (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96249-05-7 | |
Record name | (2E)-3-(Dimethylamino)-2-(3-fluorobenzoyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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